molecular formula C10H8N2O3 B13704202 3-(2-Methyl-3-nitrophenyl)-3-oxopropanenitrile

3-(2-Methyl-3-nitrophenyl)-3-oxopropanenitrile

Cat. No.: B13704202
M. Wt: 204.18 g/mol
InChI Key: PFLBXDGJCAROOV-UHFFFAOYSA-N
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Description

3-(2-Methyl-3-nitrophenyl)-3-oxopropanenitrile is an organic compound with a complex structure that includes a nitro group, a methyl group, and a nitrile group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyl-3-nitrophenyl)-3-oxopropanenitrile typically involves the reaction of 2-methyl-3-nitrobenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the desired product. The reaction conditions usually involve refluxing the reactants in ethanol or another suitable solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-3-nitrophenyl)-3-oxopropanenitrile can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.

    Substitution: Ammonia or primary amines in the presence of a base.

    Oxidation: Potassium permanganate in an acidic or basic medium.

Major Products Formed

    Reduction: 3-(2-Methyl-3-aminophenyl)-3-oxopropanenitrile.

    Substitution: 3-(2-Methyl-3-nitrophenyl)-3-oxopropanamide.

    Oxidation: 3-(2-Methyl-3-nitrophenyl)-3-oxopropanoic acid.

Scientific Research Applications

3-(2-Methyl-3-nitrophenyl)-3-oxopropanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(2-Methyl-3-nitrophenyl)-3-oxopropanenitrile depends on its specific application. In biological systems, it may interact with cellular components, leading to the inhibition of specific enzymes or pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to cytotoxic effects. The nitrile group can also participate in covalent bonding with nucleophilic sites in biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a nitrile and a nitro group on the same phenyl ring, which imparts distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a valuable intermediate in organic synthesis and a candidate for various scientific investigations.

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

3-(2-methyl-3-nitrophenyl)-3-oxopropanenitrile

InChI

InChI=1S/C10H8N2O3/c1-7-8(10(13)5-6-11)3-2-4-9(7)12(14)15/h2-4H,5H2,1H3

InChI Key

PFLBXDGJCAROOV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)CC#N

Origin of Product

United States

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